Hydroflumethiazide

Description

A thiazide diuretic with actions and uses similar to those of hydrochlorothiazide. (From Martindale, The Extra Pharmacopoeia, 30th ed, p822)

Hydroflumethiazide is a Thiazide Diuretic. The physiologic effect of hydroflumethiazide is by means of Increased Diuresis.

Hydroflumethiazide is an intermediate-acting benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

HYDROFLUMETHIAZIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959 and is indicated for cardiovascular disease.

A thiazide diuretic with actions and uses similar to those of HYDROCHLOROTHIAZIDE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p822)

See also: Chlorothiazide (related); Bendroflumethiazide (related); Hydroflumethiazide; reserpine (component of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

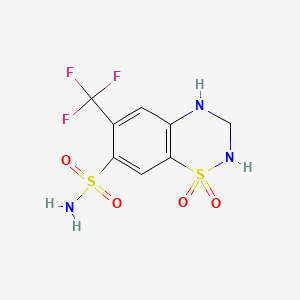

1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDGGSIALPNSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023132 | |

| Record name | Hydroflumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml) at 25 °C: acetone >100; methanol 58; acetonitrile 43; water 0.3; ether 0.2; benzene <0.1., INSOL IN ACID, Soluble in dilute alkali but unstable in alkaline solutions., SOL IN ALC; FREELY SOL IN ACETONE, 8.58e-01 g/L | |

| Record name | SID855883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Hydroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS, White to cream colored, finely divided, crystalline powder | |

CAS No. |

135-09-1 | |

| Record name | Hydroflumethiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroflumethiazide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroflumethiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hydroflumethiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroflumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroflumethiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROFLUMETHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501CFL162R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

272-273, 272-273 °C, 272 - 273 °C | |

| Record name | Hydroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Hydroflumethiazide on the Sodium-Chloride Symporter (NCC)

Abstract

The thiazide diuretic hydroflumethiazide is a cornerstone in the management of hypertension and edema. Its therapeutic effect is primarily mediated through the inhibition of the Sodium-Chloride Cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney. This technical guide provides an in-depth review of the molecular mechanisms underpinning this interaction, tailored for researchers, scientists, and drug development professionals. Drawing upon recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM) of the human NCC, this document elucidates the dual inhibitory action of thiazides: competitive displacement of chloride and allosteric stabilization of an outward-facing, transport-inactive conformation. We detail the key amino acid residues within the binding pocket, the critical role of the activating WNK-SPAK/OSR1 signaling pathway, and present quantitative data on thiazide sensitivity. Furthermore, this guide furnishes detailed protocols for key experimental assays essential for studying NCC function and its inhibition, complemented by logical and pathway diagrams to facilitate a comprehensive understanding.

Introduction to the Sodium-Chloride Cotransporter (NCC)

The Sodium-Chloride Cotransporter (NCC) is a vital membrane protein located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] It is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the blood, playing a crucial role in electrolyte homeostasis, extracellular fluid volume, and blood pressure regulation.[1][3] The functional importance of NCC is underscored by genetic disorders; loss-of-function mutations in the SLC12A3 gene cause Gitelman syndrome, a salt-wasting disorder characterized by low blood pressure, while overactivation of the NCC pathway leads to pseudohypoaldosteronism type II, a form of hereditary hypertension.[2][4]

Hydroflumethiazide belongs to the thiazide class of diuretics, which have been first-line therapeutic agents for hypertension for over six decades.[2] These drugs exert their antihypertensive and diuretic effects by directly inhibiting NCC, thereby preventing Na⁺ and Cl⁻ reabsorption and promoting natriuresis and diuresis.[1][3][5]

Core Mechanism of NCC Inhibition by Hydroflumethiazide

Recent cryo-EM structures of the human NCC, in complex with thiazide diuretics such as polythiazide and hydrochlorothiazide, have revealed a sophisticated dual mechanism of inhibition that is directly applicable to hydroflumethiazide.[2][4][6]

-

Competition with Chloride: Thiazide diuretics bind within a pocket in the transmembrane domain (TMD) that directly overlaps with the binding site for the chloride ion.[2] This spatial competition indicates that thiazides act, at least in part, as competitive inhibitors of Cl⁻ binding.

-

Conformational Arrest: The primary mechanism of inhibition is the stabilization of the transporter in an outward-facing conformation. NCC facilitates ion transport by alternating between outward-facing (open to the tubular lumen) and inward-facing (open to the cell interior) states. By binding tightly to the outward-facing state, hydroflumethiazide allosterically prevents the conformational isomerization required to release ions into the cell, effectively locking the transporter in a transport-inactive state.[2][6] Superimposing the drug-bound outward-facing structure with the drug-free inward-facing structure reveals significant steric clashes that would prevent this transition.[2]

Molecular Determinants of the Thiazide-NCC Interaction

The binding pocket for thiazide diuretics is located deep within the transmembrane domain, accessible from the extracellular side. While a structure of NCC with hydroflumethiazide is not yet available, studies with the closely related hydrochlorothiazide (HCTZ) and polythiazide have identified key interacting residues. The sulfamoyl group of the diuretic extends deep into the pocket, forming polar interactions with conserved asparagine residues on transmembrane helices (TMs) 1, 3, and 6.[6] The thiazide ring itself is positioned higher, making hydrophobic and polar contacts.

Key interacting residues identified for HCTZ include:

-

Asn148 (TM1)

-

Asn226 (TM3)

-

Asn358 (TM6)

Mutation of these residues, particularly N226A, has been shown to reduce sensitivity to HCTZ inhibition, confirming their importance in drug binding.[6]

Regulatory Control of NCC Activity: The WNK-SPAK Pathway

The activity of NCC is not static; it is dynamically regulated by a complex signaling cascade in response to physiological stimuli like dietary salt intake and hormones. The core of this regulation is phosphorylation of the N-terminal domain (NTD) of NCC. This process is governed by the With-No-Lysine (WNK) family of kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).

The activation sequence is as follows:

-

A physiological stimulus (e.g., low intracellular Cl⁻) activates WNK kinases (primarily WNK1 and WNK4 in the DCT).

-

Activated WNKs phosphorylate and activate SPAK/OSR1 kinases.

-

Activated SPAK/OSR1 directly phosphorylates multiple conserved residues on the NCC's N-terminal domain, including Thr53, Thr58, and Ser71 (in mice/rats).[7]

-

This phosphorylation event is critical for NCC trafficking to the apical membrane and for increasing its intrinsic transport activity.

Understanding this pathway is crucial for drug development, as the phosphorylation state of NCC can influence its sensitivity to inhibitors.

Quantitative Analysis of Thiazide-NCC Interaction

While hydroflumethiazide is a well-established NCC inhibitor, specific binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values are not as widely reported in the literature as for other thiazides like hydrochlorothiazide. The available data on related compounds, however, provide a strong basis for understanding its potency.

Table 1: Comparative Potency of Thiazide Diuretics on NCC Note: Direct comparative studies under identical conditions are rare, and potency can vary based on the experimental system. Data for hydrochlorothiazide is provided as a reference for a structurally similar compound.

| Diuretic | Type | Relative Potency / IC₅₀ | Reference(s) |

| Hydrochlorothiazide | Thiazide | IC₅₀ ~ 4 µM (in some cell-based assays) | [6] |

| Chlorthalidone | Thiazide-like | More potent than HCTZ in BP lowering | [8] |

| Indapamide | Thiazide-like | More potent than HCTZ in BP lowering | [8] |

| Polythiazide | Thiazide | High potency, used in structural studies | [2] |

| Hydroflumethiazide | Thiazide | Potency considered similar to HCTZ | [9] |

Table 2: Effect of Mutations in the Thiazide Binding Pocket on NCC Function and Inhibition Data derived from studies on hydrochlorothiazide (HCTZ).

| Mutation | Effect on Transport Activity | Effect on HCTZ Sensitivity | Reference(s) |

| N226A | Maintained | Significantly Reduced | [6] |

| S467A | Abolished | N/A | [2] |

| S468A | Abolished | N/A | [2] |

Key Experimental Protocols

Investigating the interaction between hydroflumethiazide and NCC requires robust and validated experimental methodologies. Below are detailed protocols for three key techniques.

Cell-Based Chloride Ion Flux Assay

This functional assay measures NCC activity by tracking the influx of chloride ions into cells expressing the transporter. A modern, high-throughput method uses a chloride-sensitive Yellow Fluorescent Protein (YFP).

Protocol:

-

Cell Line Preparation: Generate a stable HEK293 cell line co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP.

-

Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Kinase Activation: To ensure robust NCC activity, incubate cells in a hypotonic, chloride-free, and potassium-free buffer. This activates the endogenous WNK-SPAK pathway, leading to NCC phosphorylation.

-

Inhibitor Incubation: Pre-incubate the cells with varying concentrations of hydroflumethiazide (or vehicle control) for 10-15 minutes.

-

Initiate Influx: Place the plate in a fluorescence plate reader. Initiate the assay by adding a buffer containing Na⁺ and Cl⁻.

-

Data Acquisition: Measure the YFP fluorescence quenching over time (e.g., every 2-5 seconds for 1-2 minutes). Cl⁻ influx quenches the YFP signal.

-

Analysis: Calculate the initial rate of fluorescence quenching (the slope of the initial linear portion of the curve). Plot the rates against the inhibitor concentration to determine the IC₅₀ value.[6][10]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is the cornerstone technique for determining the high-resolution structure of membrane proteins like NCC.

Protocol:

-

Protein Expression and Purification: Overexpress tagged human NCC in a suitable system (e.g., HEK293F cells). Solubilize cell membranes with a mild detergent (e.g., LMNG) and purify the protein using affinity chromatography followed by size-exclusion chromatography.[2]

-

Complex Formation: Incubate the purified NCC with a saturating concentration of hydroflumethiazide.

-

Grid Preparation (Vitrification): Apply a small volume (2-3 µL) of the NCC-drug complex to a glow-discharged EM grid. Use a vitrification robot (e.g., Vitrobot) to blot away excess liquid, leaving a thin film. Plunge the grid rapidly into liquid ethane, freezing the sample in a glass-like, amorphous state.[11][12][13]

-

Data Collection: Transfer the vitrified grid to a cryo-transmission electron microscope. Collect a large dataset of thousands of high-magnification images (micrographs) using a direct electron detector.

-

Image Processing:

-

Correct for beam-induced motion and account for the microscope's contrast transfer function (CTF).

-

Use computational software (e.g., RELION, CryoSPARC) to automatically pick images of individual NCC particles.

-

Classify the particles into different 2D views and then reconstruct a 3D model.

-

Refine the 3D model to near-atomic resolution.[12]

-

-

Model Building and Analysis: Build an atomic model into the final 3D density map to identify the drug binding site and key molecular interactions.

Western Blotting for Phosphorylation Analysis

This technique is used to assess the phosphorylation status of NCC, providing insight into its activation state.

Protocol:

-

Sample Preparation: Homogenize kidney tissue or lyse cultured cells in a buffer containing protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of NCC.[7][14]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature an equal amount of total protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding. Milk is often avoided as it contains phosphoproteins that can increase background.[15]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated NCC residue (e.g., anti-pThr58-NCC) or an antibody against total NCC (as a loading control).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting light signal. The band intensity corresponds to the amount of phosphorylated or total NCC.[16][17]

Conclusion and Future Directions

The mechanism of action of hydroflumethiazide on the sodium-chloride cotransporter is a precise and elegant example of targeted drug-protein interaction. Building on structural and functional data from related thiazides, it is clear that inhibition is achieved through a dual mechanism of chloride competition and, more importantly, the allosteric stabilization of a transport-inactive, outward-facing conformation. The activity of NCC is tightly controlled by the WNK-SPAK/OSR1 phosphorylation cascade, a critical consideration in the overall physiological effect of thiazide diuretics.

While the qualitative mechanism is well-understood, future research should focus on obtaining high-resolution crystal or cryo-EM structures of NCC in complex with hydroflumethiazide itself to confirm the precise binding interactions. Furthermore, detailed kinetic studies are needed to quantify its binding affinity and dissociation rates relative to other thiazide and thiazide-like diuretics. Such data will be invaluable for the rational design of next-generation antihypertensive agents with improved potency and specificity, potentially minimizing off-target effects and advancing the treatment of hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroflumethiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Specimen Preparation for High-Resolution Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]

- 13. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Hydroflumethiazide in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of Hydroflumethiazide in preclinical models. Due to a notable lack of publicly available, specific quantitative data for Hydroflumethiazide in common preclinical species, this document synthesizes general principles of thiazide diuretic pharmacokinetics, outlines standard experimental methodologies, and presents the established mechanism of action. The guide is intended to inform the design of future preclinical studies and provide a foundational understanding for researchers in drug development.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema. Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is crucial for the successful translation of this compound into clinical applications. This guide addresses the typical pharmacokinetic properties of thiazide diuretics and provides a framework for conducting such preclinical investigations.

Pharmacokinetic Profile

2.1. Absorption

Thiazide diuretics are generally well-absorbed after oral administration.[3] The rate and extent of absorption can be influenced by the physicochemical properties of the drug substance and the formulation.

2.2. Distribution

Thiazide diuretics exhibit a high degree of plasma protein binding.[3] This binding can influence the volume of distribution and the fraction of unbound drug available to exert its pharmacological effect.

2.3. Metabolism

The metabolism of Hydroflumethiazide is not extensively documented in preclinical species. Generally, thiazide diuretics undergo limited hepatic metabolism.

2.4. Excretion

The primary route of elimination for thiazide diuretics is renal excretion, with the unchanged drug being actively secreted into the proximal tubule.[3]

Table 1: Anticipated Pharmacokinetic Parameters of Hydroflumethiazide in Preclinical Models (Hypothetical Data)

| Parameter | Rat | Dog | Mouse |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available | Data not available |

| Half-life (t½) (h) | Data not available | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available | Data not available |

| Protein Binding (%) | Data not available | Data not available | Data not available |

Note: This table is a template. Specific values for Hydroflumethiazide are not available in the public domain based on the conducted searches.

Experimental Protocols

The following sections outline standard methodologies for key experiments in a preclinical pharmacokinetic study of Hydroflumethiazide.

3.1. Animal Models

-

Species: Sprague-Dawley rats, Beagle dogs, and CD-1 mice are commonly used models.

-

Health Status: Animals should be healthy, of a specific age and weight range, and acclimated to the laboratory environment before the study.

-

Housing: Animals should be housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to standard chow and water.

3.2. Dosing and Sample Collection

-

Formulation: Hydroflumethiazide should be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

-

Dose Levels: At least two to three dose levels should be investigated to assess dose proportionality.

-

Blood Sampling: Blood samples are typically collected from a suitable vessel (e.g., tail vein in rats, jugular vein in dogs) at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.

3.3. Bioanalytical Method

A validated bioanalytical method is essential for the accurate quantification of Hydroflumethiazide in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.[4][5]

-

Sample Preparation: Protein precipitation or solid-phase extraction are common techniques to extract the analyte from plasma or urine samples.

-

Chromatography: Reversed-phase chromatography is typically used to separate Hydroflumethiazide from endogenous components.

-

Mass Spectrometry: Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Validation: The method must be validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

Mandatory Visualizations

4.1. Mechanism of Action

The primary mechanism of action of Hydroflumethiazide is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron.

Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.

4.2. Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

This technical guide has outlined the expected pharmacokinetic profile and standard experimental methodologies for the preclinical assessment of Hydroflumethiazide. While specific quantitative data in animal models are conspicuously absent from the public literature, the provided framework serves as a valuable resource for researchers and scientists in the field of drug development. Future studies are warranted to generate and publish detailed pharmacokinetic data for Hydroflumethiazide in relevant preclinical species to better inform its development and clinical use.

References

- 1. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Hydroflumethiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hydroflumethiazide, a prominent thiazide diuretic. By examining the intricate connections between the molecular architecture of hydroflumethiazide and its diuretic and antihypertensive effects, this document aims to equip researchers and drug development professionals with the foundational knowledge to design and synthesize more potent and selective therapeutic agents.

Introduction: The Enduring Significance of Thiazide Diuretics

Thiazide diuretics have been a cornerstone in the management of hypertension and edema for decades.[1] Their primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), located in the distal convoluted tubule of the nephron.[1][2] Hydroflumethiazide, a member of the benzothiadiazine class, exemplifies the chemical scaffold that has been extensively modified to probe the SAR and optimize therapeutic efficacy. A thorough understanding of how specific structural features of the hydroflumethiazide molecule contribute to its biological activity is paramount for the rational design of novel diuretic and antihypertensive drugs with improved pharmacological profiles.

Core Structure-Activity Relationships of Hydroflumethiazide

The diuretic activity of hydroflumethiazide and its analogs is intrinsically linked to the integrity and substitution pattern of the 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide nucleus. The following sections dissect the critical structural determinants for optimal activity.

The Essential Sulfonamide Group at Position 7

An unsubstituted sulfonamide (-SO2NH2) group at the 7th position is an absolute requirement for the diuretic activity of thiazides.[2] Replacement or removal of this group leads to a significant reduction or complete loss of diuretic efficacy.[2] This functional group is believed to play a crucial role in the binding of the molecule to the sodium-chloride cotransporter.

The Electron-Withdrawing Group at Position 6

For potent diuretic activity, an electron-withdrawing group at position 6 is essential.[2] In hydroflumethiazide, this is a trifluoromethyl (-CF3) group. Other effective substituents at this position include chloro (-Cl) and bromo (-Br) groups. Conversely, the substitution of an electron-donating group at this position markedly diminishes diuretic activity.[2]

Saturation of the 3,4-Double Bond

Hydroflumethiazide belongs to the hydrothiazide subclass, characterized by a saturated double bond between the 3rd and 4th positions of the benzothiadiazine ring. This saturation leads to a significant increase in diuretic potency, approximately 10-fold greater than their unsaturated counterparts like chlorothiazide.[2]

Substitutions at Position 3

The 3rd position of the hydrothiazide nucleus is a key site for modulating potency and duration of action. Substitution with a lipophilic group at this position generally enhances diuretic activity.[2] The nature of this substituent can influence the compound's lipid solubility, which in turn affects its pharmacokinetic properties. For instance, the introduction of haloalkyl, aralkyl, or thioether moieties can lead to compounds with a longer duration of action.[2]

Substitutions at Position 2

The nitrogen atom at the 2nd position can tolerate small alkyl substitutions. Such modifications can influence the duration of action of the diuretic.[2] The hydrogen atom at the 2-N position is the most acidic proton in the molecule, a property enhanced by the neighboring electron-withdrawing sulfonyl group.[2]

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for a selection of thiazide diuretics, illustrating the impact of structural modifications on their inhibitory activity against the sodium-chloride cotransporter (NCC).

| Compound | R6 Substituent | R3 Substituent | NCC Inhibition IC50 (µM) |

| Hydrochlorothiazide | -Cl | -H | 1.3[3][4] |

| Metolazone | -Cl | -o-tolyl | 0.048[3][4] |

| Polythiazide | -Cl | -CH2SCH2CF3 | 0.007[3][4] |

| Bendroflumethiazide | -CF3 | -CH2Ph | 0.042[3][4] |

This data was obtained from studies on the rat thiazide-sensitive Na+-Cl- cotransporter expressed in Xenopus laevis oocytes.[3][4]

Experimental Protocols

A comprehensive SAR analysis relies on robust and reproducible experimental methodologies. The following sections detail the key in vivo and in vitro assays used to evaluate the diuretic activity of hydroflumethiazide and its analogs.

In Vivo Diuretic Activity Assay in Rats

This protocol outlines a standard method for assessing the diuretic, natriuretic, and kaliuretic activity of a test compound in a rat model.[5][6][7][8][9]

4.1.1. Animal Preparation and Dosing

-

Male Wistar or Sprague-Dawley rats (150-200 g) are fasted overnight with free access to water.[5]

-

The rats are divided into control and test groups.

-

To ensure a uniform water and salt load, all animals receive an oral administration of normal saline (0.9% NaCl) at a volume of 25 ml/kg body weight.[5]

-

The control group receives the vehicle (e.g., normal saline), while the test groups receive the hydroflumethiazide analog at various doses. A standard diuretic, such as furosemide (5 mg/kg) or hydrochlorothiazide (1 mg/kg), is often used as a positive control.[5]

4.1.2. Urine Collection and Analysis

-

Immediately after dosing, the rats are placed in individual metabolic cages that allow for the separate collection of urine and feces.[5]

-

Urine is collected over a period of several hours (e.g., 5 hours), with measurements of the total volume at regular intervals.[5]

-

The collected urine samples are then analyzed for electrolyte content, specifically sodium (Na+), potassium (K+), and chloride (Cl-) concentrations, using a flame photometer or ion-selective electrodes.

-

The diuretic activity is expressed as the total urine output, while natriuretic and kaliuretic activities are determined from the total excretion of Na+ and K+, respectively.

In Vitro NCC Inhibition Assay using Xenopus laevis Oocytes

This in vitro assay provides a direct measure of a compound's ability to inhibit the sodium-chloride cotransporter.[3][4][10][11][12][13][14]

4.2.1. Oocyte Preparation and cRNA Injection

-

Oocytes are surgically harvested from female Xenopus laevis frogs.

-

The oocytes are treated with collagenase to remove the follicular layer.

-

cRNA encoding the rat thiazide-sensitive Na+-Cl- cotransporter (rTSC) is synthesized in vitro and microinjected into the oocytes.[3][4]

-

The injected oocytes are incubated for several days to allow for the expression of the cotransporter on the cell membrane.

4.2.2. Na+ Uptake Assay

-

The functional expression of the NCC is assessed by measuring the uptake of radioactive sodium (22Na+).

-

Groups of cRNA-injected oocytes are exposed to the test compound (hydroflumethiazide analog) at various concentrations for a defined period.[3][4]

-

The uptake of 22Na+ is then measured in the presence of the test compound.

-

The inhibitory effect of the compound is determined by comparing the 22Na+ uptake in treated oocytes to that in untreated control oocytes.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of NCC activity, is then calculated.[3][4]

Visualizing the SAR and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the key structure-activity relationships of hydroflumethiazide and a typical experimental workflow for its evaluation.

Caption: Key structure-activity relationships of hydroflumethiazide.

Caption: Experimental workflow for evaluating diuretic activity.

Conclusion

The structure-activity relationship of hydroflumethiazide is a well-defined yet continuously evolving field of study. The core benzothiadiazine-1,1-dioxide structure offers multiple positions for chemical modification, each with a distinct impact on the diuretic and antihypertensive properties of the resulting analogs. A comprehensive understanding of these SAR principles, coupled with robust in vivo and in vitro screening methodologies, is essential for the successful discovery and development of next-generation diuretics. This guide provides a foundational framework for researchers to build upon in their quest for novel and improved therapies for cardiovascular and renal diseases.

References

- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. HYDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 6. scielo.br [scielo.br]

- 7. dovepress.com [dovepress.com]

- 8. ijpp.com [ijpp.com]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recording Sodium Self-Inhibition of Epithelial Sodium Channels Using Automated Electrophysiology in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacodynamics of Hydroflumethiazide in Renal Tubules

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the pharmacodynamic properties of hydroflumethiazide, a thiazide diuretic, with a specific focus on its mechanism of action within the renal tubules. It is intended for an audience of researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound's interaction with its molecular target and its subsequent physiological effects.

Executive Summary

Hydroflumethiazide exerts its diuretic and antihypertensive effects by directly inhibiting the electroneutral sodium-chloride cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) of the nephron. This inhibition blocks the reabsorption of approximately 5-10% of filtered sodium, leading to increased natriuresis and diuresis. The primary molecular action initiates a cascade of downstream effects on the handling of other electrolytes, including potassium, calcium, and uric acid. Understanding these intricate pharmacodynamics is crucial for optimizing therapeutic strategies and for the development of novel diuretic agents.

Molecular Mechanism of Action

The primary molecular target of hydroflumethiazide is the thiazide-sensitive Na+-Cl- cotransporter, also known as NCC or SLC12A3.[1][2][3][4] This transporter is exclusively expressed along the distal convoluted tubule, a key segment of the nephron for fine-tuning salt and water balance.[3][5]

Hydroflumethiazide acts from the luminal side of the tubule.[6] Structural and functional studies have revealed that thiazide diuretics bind to an orthosteric site on the transporter, likely overlapping with the chloride binding site.[4][7][8] This binding event arrests the transporter in an outward-open conformation, preventing the conformational cycling required to translocate sodium and chloride ions from the tubular fluid into the DCT epithelial cell.[7][9] This blockade of NaCl reabsorption is the foundational step for all subsequent physiological effects.

The activity of the NCC itself is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases (WNK1, WNK3, WNK4) and the downstream STE20/SPS1-related proline/alanine-rich kinase (SPAK).[5][7] Phosphorylation of the N-terminal domain of NCC by this cascade is a critical step for its activation and trafficking to the apical membrane.[7] Therefore, the physiological state of this regulatory pathway can significantly influence the efficacy of hydroflumethiazide.

Physiological Consequences in the Nephron

The inhibition of the NCC by hydroflumethiazide triggers a series of predictable changes in renal electrolyte handling.

-

Natriuresis and Diuresis: By blocking NaCl entry in the DCT, hydroflumethiazide increases the luminal concentration of sodium and chloride.[10] Since the DCT is relatively impermeable to water, this solute-rich fluid passes into the collecting duct system. The osmotic force of these unabsorbed salts retains water in the tubule, leading to increased urine output (diuresis).[1][2]

-

Kaliuresis and Hypokalemia: The increased delivery of sodium to the late distal tubule and collecting duct enhances the activity of the aldosterone-sensitive epithelial sodium channel (ENaC) and the basolateral Na+/K+-ATPase.[10] This results in increased sodium reabsorption in these segments in exchange for potassium secretion into the tubular lumen, leading to potassium loss (kaliuresis) and potentially hypokalemia.[10][11]

-

Metabolic Alkalosis: The same mechanism that promotes potassium secretion also enhances the secretion of hydrogen ions (H+) into the collecting duct, which can result in metabolic alkalosis.[10]

-

Hypocalciuria and Hypercalcemia: Thiazides paradoxically decrease urinary calcium excretion.[11] The inhibition of apical sodium entry via NCC leads to a lower intracellular sodium concentration in the DCT cell. This enhances the electrochemical gradient for the basolateral Na+/Ca2+ exchanger (NCX1) to extrude calcium into the interstitium in exchange for sodium entry. The resulting decrease in intracellular calcium concentration promotes passive calcium influx from the tubular lumen via the apical TRPV5 calcium channel, leading to an overall increase in net calcium reabsorption.[12]

-

Hyperuricemia: Thiazide diuretics are known to increase serum uric acid levels. They compete with uric acid for secretion by the organic anion transporters (OAT1 and OAT4) in the proximal convoluted tubule, thereby reducing the urinary excretion of uric acid.[11]

Quantitative Pharmacodynamic Data

Quantitative data specifically for hydroflumethiazide is sparse in publicly available literature. The following tables summarize representative data for thiazide diuretics, primarily hydrochlorothiazide (HCTZ), which shares the same mechanism of action. This data provides a quantitative context for the effects of this drug class on renal tubular function.

Table 1: Effect of Chronic Thiazide Administration on Distal Tubule Na+ Transport (Data derived from in vivo microperfusion studies in rats treated with Hydrochlorothiazide)

| Parameter | Control Group | HCTZ-Treated Group (10-14 days) | Percentage Change | Reference |

| Na+ Transport Capacity (pmol/min) | 390 ± 32 | 203 ± 24 | ↓ 48% | [13] |

Table 2: Effect of Chronic Thiazide Administration on NCC Transporter Density (Data derived from [3H]metolazone binding assays in rat renal cortical membranes)

| Parameter | Control Group | HCTZ-Treated Group (10-14 days) | Percentage Change | Reference |

| Thiazide Receptors (pmol/mg protein) | 1.0 ± 0.1 | 2.2 ± 0.4 | ↑ 120% | [13] |

Note: The chronic blockade of NaCl entry leads to a functional reduction in transport capacity, despite a paradoxical upregulation in the number of transporter proteins.

Key Experimental Protocols

The study of hydroflumethiazide's pharmacodynamics relies on several key experimental methodologies.

In Vivo Microperfusion of the Distal Tubule

This technique allows for the direct measurement of ion transport in a specific nephron segment in a living animal.

-

Animal Preparation: A rat is anesthetized, and its body temperature is maintained. The kidney is exposed via a flank incision and immobilized in a cup to minimize movement. The surface of the kidney is bathed in warm mineral oil.

-

Tubule Identification: Surface distal tubules are identified visually.

-

Micropipette Placement: A double-barreled micropipette is used. One barrel is for perfusing an artificial tubular fluid of known composition. The other barrel can be used for voltage measurement.

-

Perfusion and Collection: The tubule is punctured with the perfusion pipette. Downstream, an oil block is injected to isolate the segment, followed by the placement of a collection pipette to aspirate the perfusate.

-

Sample Analysis: The collected fluid is analyzed for ion concentrations (e.g., Na+, Cl-) using methods like microflame photometry or ion-selective electrodes. The perfusion rate is measured.

-

Calculation: The rate of ion transport is calculated based on the difference in ion concentration between the initial perfusate and the collected fluid, adjusted for the perfusion rate and tubule length. The experiment is repeated with and without hydroflumethiazide in the perfusate to determine its inhibitory effect.

Radioligand Binding Assay for NCC Quantification

This assay quantifies the density of thiazide-sensitive transporters in a tissue sample.

-

Membrane Preparation: Renal cortical tissue is homogenized in a buffered solution. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet the cell membranes.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled thiazide diuretic, such as [3H]metolazone, which has a high affinity for the NCC.

-

Incubation: The incubation is carried out at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a large excess of unlabeled diuretic) from total binding. Scatchard analysis can be used to determine the maximal binding capacity (Bmax), representing the total number of receptors, and the dissociation constant (Kd), indicating binding affinity.

Ion Flux Assay in Xenopus Oocytes

This is a common in vitro system for studying the function of a specific transporter in isolation.

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the human NCC (SLC12A3) is microinjected into the cytoplasm of the oocytes. Control oocytes are injected with water. The oocytes are then incubated for 2-4 days to allow for protein expression on the plasma membrane.

-

Uptake Assay: Oocytes are incubated in a solution containing a radioactive tracer for the ion of interest (e.g., 22Na+). The incubation is performed in the presence and absence of hydroflumethiazide at various concentrations.

-

Washing and Lysis: After the uptake period, oocytes are rapidly washed in an ice-cold, isotope-free solution to remove external radioactivity. Individual oocytes are then lysed.

-

Measurement: The radioactivity within the lysed oocytes is measured using a gamma or scintillation counter.

-

Analysis: The rate of ion uptake is calculated. The inhibitory effect of hydroflumethiazide is determined by comparing uptake in treated versus untreated oocytes, allowing for the calculation of parameters like the half-maximal inhibitory concentration (IC50).

Visualizations: Pathways and Processes

Mechanism of Action in a Distal Convoluted Tubule Cell

Caption: Hydroflumethiazide blocks the NCC, altering ion gradients that enhance Ca2+ reabsorption.

Experimental Workflow for In Vivo Microperfusion

Caption: Workflow for measuring diuretic effects on ion transport in a single nephron.

Logical Cascade of Hydroflumethiazide's Effects

Caption: Cause-and-effect pathway from NCC inhibition to systemic physiological changes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into intrarenal sites and mechanisms of action of diuretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CV Pharmacology | Diuretics [cvpharmacology.com]

- 11. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Adaptation of distal convoluted tubule of rats. II. Effects of chronic thiazide infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroflumethiazide: A Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility profile of Hydroflumethiazide. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.

Physicochemical Properties of Hydroflumethiazide

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2] Its chemical and physical characteristics are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [1][2][3][4] |

| Chemical Formula | C₈H₈F₃N₃O₄S₂ | [1][2][5][6] |

| Molecular Weight | 331.29 g/mol | [6] |

| Physical Appearance | White to cream-colored, finely divided, crystalline powder | [2][3] |

| Melting Point | 272-273 °C | [1][2][3] |

| pKa | pK₁: 8.9, pK₂: 10.7 | [1][2] |

| LogP (Octanol/Water) | 0.36 | [1][2][7] |

Solubility Profile of Hydroflumethiazide

The solubility of Hydroflumethiazide in various solvents is a critical parameter for its formulation and bioavailability. It is practically insoluble in water and ether but shows solubility in certain organic solvents and dilute alkaline solutions.[8] However, it is unstable in alkaline solutions.[2]

The following table summarizes the solubility of Hydroflumethiazide at 25 °C.

| Solvent | Solubility (mg/mL) | Reference(s) |

| Acetone | >100 | [2] |

| Methanol | 58 | [2] |

| Acetonitrile | 43 | [2] |

| Water | 0.3 (300 mg/L) | [1][2][9] |

| Ether | 0.2 | [2] |

| Benzene | <0.1 | [2] |

| DMSO | Slightly Soluble | [5] |

| Ethanol | Soluble | [3][8] |

Experimental Protocols

This section details the methodologies for determining key physicochemical and solubility parameters of Hydroflumethiazide.

Determination of Aqueous Solubility (Saturation Shake-Flask Method)

The saturation shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[10][11][12]

Protocol:

-

Preparation: An excess amount of Hydroflumethiazide is added to a vial containing a specific volume of purified water (or a relevant buffer system). The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., at 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. The supernatant is then carefully separated from the undissolved solid by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: The concentration of Hydroflumethiazide in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

-

Data Analysis: The experiment is performed in triplicate, and the average concentration is reported as the equilibrium solubility.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[13][14]

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase column, such as a C8 or C18, is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for adequate separation and peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where Hydroflumethiazide exhibits maximum absorbance (e.g., ~272 nm).

-

Standard Preparation: A series of standard solutions of Hydroflumethiazide of known concentrations are prepared in the mobile phase or a suitable solvent.

-

Calibration: The standard solutions are injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: The filtered supernatant from the solubility experiment is diluted appropriately and injected into the HPLC system.

-

Concentration Determination: The concentration of Hydroflumethiazide in the sample is calculated using the regression equation from the calibration curve.

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of Hydroflumethiazide.

Caption: Workflow for Solubility Determination of Hydroflumethiazide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HYDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Hydroflumethiazide - Wikipedia [en.wikipedia.org]

- 5. Hydroflumethiazide | CAS 135-09-1 | Cayman Chemical | Biomol.com [biomol.com]

- 6. scbt.com [scbt.com]

- 7. hydroflumethiazide [stenutz.eu]

- 8. pharmacy180.com [pharmacy180.com]

- 9. parchem.com [parchem.com]

- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. akjournals.com [akjournals.com]

The Dawn of a New Era in Diuretic Therapy: The Discovery and Developmental History of Thiazide Diuretics

A Technical Guide for Researchers and Drug Development Professionals

The mid-20th century marked a pivotal moment in the management of cardiovascular diseases with the advent of thiazide diuretics. This guide provides an in-depth technical exploration of the discovery and development of this revolutionary class of drugs, from their conceptual origins to their establishment as a cornerstone of antihypertensive therapy. We will delve into the key experiments, quantitative data, and the brilliant scientific minds that propelled this therapeutic breakthrough.

The Genesis of a Novel Diuretic: From Carbonic Anhydrase Inhibitors to Saluretics

The story of thiazide diuretics begins in the laboratories of Merck & Co. in the 1950s, where a dedicated team of scientists embarked on a quest for a more effective and safer oral diuretic than the mercurial compounds and carbonic anhydrase inhibitors available at the time. The team was led by the pharmacologist Karl H. Beyer, Jr., who championed a rational drug discovery approach, moving away from serendipitous findings to targeted molecular modification.[1]

The initial research focus was on sulfonamide-based carbonic anhydrase inhibitors.[2] While these agents could induce diuresis, their efficacy was limited by the development of metabolic acidosis due to bicarbonate excretion. Beyer envisioned a new class of diuretics, which he termed "saluretics," that would primarily promote the excretion of sodium and chloride without significantly altering the body's acid-base balance.[3]

This ambitious goal was pursued by a collaborative team that included pharmacologist John E. Baer, and organic chemists James M. Sprague and Frederick C. Novello.[1] Sprague directed the chemical search for sulfa compounds that could enhance the excretion of salt, while Novello was instrumental in the synthesis of novel compounds.[4]

The Breakthrough: Synthesis and Discovery of Chlorothiazide

The relentless efforts of the Merck team culminated in the synthesis of chlorothiazide in 1957 by Frederick Novello.[5][6] This novel benzothiadiazine derivative demonstrated a remarkable saluretic effect in preclinical studies, far exceeding that of the parent sulfonamide compounds.

Chemical Synthesis of Chlorothiazide

The synthesis of chlorothiazide, a cornerstone of the developmental history, was a multi-step process. The general synthetic scheme is outlined below.

References

- 1. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]

- 2. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]

- 3. The Distal Convoluted Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Veterans Administration Cooperative Study Group on Hypertensive Agents: effects of age on treatment results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usmedicine.com [usmedicine.com]

- 6. Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydroflumethiazide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the molecular and analytical properties of Hydroflumethiazide, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical data, detailed experimental protocols for its synthesis and analysis, and its mechanism of action.

Core Molecular and Physicochemical Data

Hydroflumethiazide is a thiazide diuretic utilized in the management of hypertension and edema. A clear understanding of its fundamental properties is crucial for research and development activities.

| Property | Value | Citations |

| Molecular Formula | C₈H₈F₃N₃O₄S₂ | [1][2][3][4][5] |

| Molecular Weight | 331.29 g/mol | [1][2][4][5][6] |

| IUPAC Name | 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [6] |

| CAS Number | 135-09-1 | [1][5] |

| Melting Point | 272-273 °C | [1][6] |

| Appearance | White to cream-colored crystalline powder | [6] |

| Solubility (at 25 °C) | Acetone: >100 mg/mLMethanol: 58 mg/mLAcetonitrile: 43 mg/mLWater: 0.3 mg/mLEther: 0.2 mg/mLBenzene: <0.1 mg/mL | [7][8] |

| pKa | pKa₁: 8.9pKa₂: 10.7 | [7] |

Mechanism of Action: Inhibition of the Na⁺/Cl⁻ Cotransporter

Hydroflumethiazide exerts its diuretic effect by targeting the sodium-chloride (Na⁺/Cl⁻) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.[9][10] By inhibiting this transporter, Hydroflumethiazide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in diuresis.[9][10][11][12][13]

References

- 1. hydroflumethiazide | CAS#:135-09-1 | Chemsrc [chemsrc.com]

- 2. HYDROFLUMETHIAZIDE | 135-09-1 [chemicalbook.com]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. Hydroflumethiazide - Wikipedia [en.wikipedia.org]

- 5. Hydroflumethiazide USP Reference Standard CAS 135-09-1 Sigma-Aldrich [sigmaaldrich.com]

- 6. HYDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Hydroflumethiazide [drugfuture.com]

- 8. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. youtube.com [youtube.com]

- 11. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. CV Pharmacology | Diuretics [cvpharmacology.com]

Methodological & Application

Application Note: Identification of Hydroflumethiazide Metabolites using Tandem Mass Spectrometry (MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Understanding the metabolic fate of this drug is crucial for comprehensive pharmacokinetic studies and to ensure a complete toxicological evaluation. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and structural elucidation of drug metabolites in complex biological matrices. This application note provides a detailed protocol for the identification of hydroflumethiazide metabolites in human urine using LC-MS/MS.

Metabolic Pathway of Hydroflumethiazide

Hydroflumethiazide can undergo several metabolic transformations. While a significant portion of the drug is excreted unchanged, key metabolic pathways include hydrolysis and dehydrogenation. One of the primary metabolites identified is formed through the hydrolytic opening of the thiadiazine ring, leading to the formation of 2,4-disulfamyl-5-trifluoromethylaniline. Additionally, dehydrogenation of the dihydro-benzothiadiazine ring can occur.

Caption: Proposed metabolic pathway of Hydroflumethiazide.

Experimental Workflow

The identification of hydroflumethiazide metabolites involves sample preparation, LC-MS/MS analysis, and data processing. The following workflow provides a general overview of the process.

Application Notes: Cell-Based Assays for Investigating Hydroflumethiazide's Diuretic Effect

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2] Its therapeutic effect stems from its ability to increase urine output (diuresis) by inhibiting salt reabsorption in the kidneys. The primary molecular target of Hydroflumethiazide and other thiazide diuretics is the sodium-chloride symporter, also known as the Na-Cl cotransporter (NCC) or SLC12A3.[1][3][4] This transporter is located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron and is responsible for reabsorbing approximately 5% of the total filtered sodium.[1][3][5] By blocking NCC, Hydroflumethiazide reduces the reabsorption of sodium and chloride ions, which in turn diminishes the osmotic gradient for water reabsorption, leading to increased urine volume.[1][3][4]

Cell-based assays are indispensable tools for studying the mechanism of action of diuretics like Hydroflumethiazide. They provide a controlled in vitro environment to dissect the molecular interactions between the drug and its target, quantify its inhibitory potency, and investigate the cellular pathways that regulate the transporter's activity. These assays are crucial for screening new diuretic compounds, understanding drug resistance mechanisms, and exploring the pathophysiology of related genetic disorders like Gitelman syndrome.[6]

Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

Hydroflumethiazide exerts its diuretic effect by directly binding to and inhibiting the NCC protein in the distal convoluted tubule. Under normal physiological conditions, NCC transports Na+ and Cl- from the tubular fluid into the DCT cell. The energy for this process is derived from the low intracellular Na+ concentration maintained by the Na+/K+-ATPase pump on the basolateral membrane.[1][3] By inhibiting NCC, Hydroflumethiazide effectively blocks this pathway of salt reabsorption. The activity of NCC is also tightly regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK), which control the phosphorylation and surface expression of NCC.[5][7]

Caption: Mechanism of Hydroflumethiazide action in a DCT cell.

Recommended Cell Models

The choice of cell line is critical for obtaining physiologically relevant data. The following cell lines are commonly used to study NCC function and the effects of thiazide diuretics.

| Cell Line | Description | Advantages | Disadvantages |

| mDCT15 | Mouse Distal Convoluted Tubule cells | Endogenously express NCC and its key regulatory proteins (WNKs, SPAK), providing a physiologically relevant system.[8] Do not require hypotonic/low chloride pre-stimulation for activity measurements.[8] | Mouse origin may not perfectly replicate human physiology. |

| MDCK-hNCC | Madin-Darby Canine Kidney cells stably transfected with human NCC (hNCC) | Robust and easy to culture. Allows for the study of human NCC specifically. Inducible expression systems (e.g., tetracycline-inducible) offer precise control over NCC expression.[9][10] | Overexpression system. Lacks the native regulatory environment of DCT cells. Often requires pre-incubation in chloride-free buffers to stimulate NCC activity.[9] |

| HEK293 | Human Embryonic Kidney cells | High transfection efficiency makes them ideal for transient expression of NCC wild-type and mutant constructs.[10][11] Useful for studying protein trafficking and membrane abundance.[11] | Non-polarized and lack the specific cellular machinery of DCT cells. Not suitable for transport assays that require a polarized monolayer. |

Key Cell-Based Assays

A multi-assay approach is recommended to fully characterize the effects of Hydroflumethiazide. This includes functional assays to directly measure NCC-mediated ion transport and biochemical assays to assess protein expression and post-translational modifications.

Functional Assay: Thiazide-Sensitive Ion Uptake

This is the gold-standard method to directly quantify NCC activity. The assay measures the rate of radioactive sodium (22Na+) uptake into cells. The portion of uptake that is inhibited by a high concentration of a thiazide diuretic is attributed to NCC activity.

Biochemical Assay: Western Blotting for NCC Expression and Phosphorylation

This assay provides mechanistic insight into how compounds affect NCC. NCC activity is strongly correlated with its phosphorylation at key N-terminal residues (e.g., Threonine-58 in human NCC).[9] Western blotting can quantify total NCC protein levels and the levels of phosphorylated NCC (pNCC), indicating the activation state of the transporter. Cell surface biotinylation followed by immunoblotting can be used to specifically measure the amount of NCC at the plasma membrane.[10]

Quantitative Data Summary

The following table summarizes representative quantitative data from cell-based assays investigating thiazide diuretics.

| Diuretic | Cell Line | Assay Type | Measured Parameter | Result | Reference |

| Metolazone | mDCT15 | 22Na+ Uptake | IC50 | 3.47 x 10-6 M | [8] |